molecular formula C11H20N2O4S B13464912 Tert-butyl 3-(azetidin-3-ylsulfonyl)azetidine-1-carboxylate

Tert-butyl 3-(azetidin-3-ylsulfonyl)azetidine-1-carboxylate

Cat. No.: B13464912
M. Wt: 276.35 g/mol
InChI Key: RGBXQLJJBCUKHF-UHFFFAOYSA-N
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Description

tert-Butyl 3-(azetidine-3-sulfonyl)azetidine-1-carboxylate: is a compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles Azetidines are known for their strained ring structure, making them highly reactive and valuable in synthetic chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-(azetidine-3-sulfonyl)azetidine-1-carboxylate typically involves the reaction of azetidine derivatives with sulfonyl chlorides under basic conditions. One common method includes the use of tert-butyl azetidine-1-carboxylate as a starting material, which is then reacted with azetidine-3-sulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yields and purity .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and green chemistry principles, such as solvent recycling and waste minimization, can enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 3-(azetidine-3-sulfonyl)azetidine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, tert-butyl 3-(azetidine-3-sulfonyl)azetidine-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its strained ring structure makes it a valuable intermediate in the preparation of other heterocyclic compounds .

Biology: In biological research, this compound can be used to study enzyme mechanisms and protein-ligand interactions due to its unique structural features .

Medicine: In medicinal chemistry, tert-butyl 3-(azetidine-3-sulfonyl)azetidine-1-carboxylate is explored for its potential as a pharmacophore in drug design. Its derivatives have shown promise in the development of new therapeutic agents .

Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and advanced materials. Its reactivity and versatility make it suitable for various applications, including the production of polymers and catalysts .

Mechanism of Action

The mechanism of action of tert-butyl 3-(azetidine-3-sulfonyl)azetidine-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The sulfonyl group can form strong interactions with active sites, while the azetidine ring can undergo ring-opening reactions, leading to the formation of reactive intermediates. These intermediates can then participate in various biochemical pathways, modulating the activity of target proteins .

Comparison with Similar Compounds

  • tert-Butyl 4-(azetidine-3-sulfonyl)piperazine-1-carboxylate
  • tert-Butyl 3-(methylsulfonyl)oxyazetidine-1-carboxylate
  • tert-Butyl 3-iodoazetidine-1-carboxylate

Comparison: tert-Butyl 3-(azetidine-3-sulfonyl)azetidine-1-carboxylate is unique due to its dual azetidine rings, which provide additional reactivity and structural complexity compared to similar compounds. This dual-ring structure enhances its potential as a versatile building block in synthetic chemistry and drug design .

Properties

Molecular Formula

C11H20N2O4S

Molecular Weight

276.35 g/mol

IUPAC Name

tert-butyl 3-(azetidin-3-ylsulfonyl)azetidine-1-carboxylate

InChI

InChI=1S/C11H20N2O4S/c1-11(2,3)17-10(14)13-6-9(7-13)18(15,16)8-4-12-5-8/h8-9,12H,4-7H2,1-3H3

InChI Key

RGBXQLJJBCUKHF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)S(=O)(=O)C2CNC2

Origin of Product

United States

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